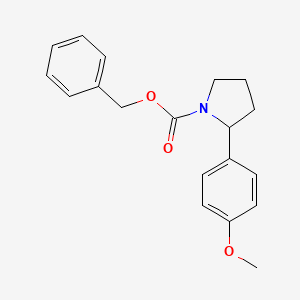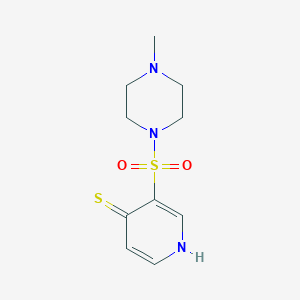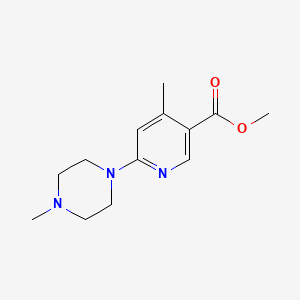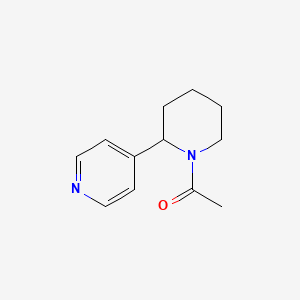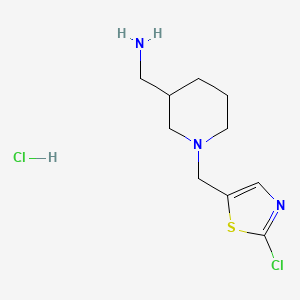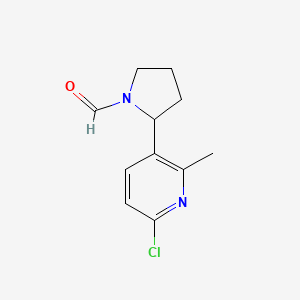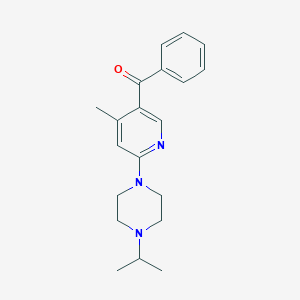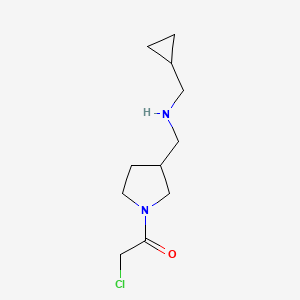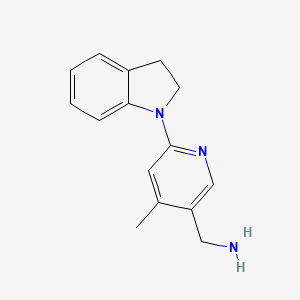
(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a methoxyphenoxy group, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-morpholine and 4-methoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, (S)-2-((4-Methoxyphenoxy)methyl)morpholine, is formed through the reaction of (S)-morpholine with 4-methoxyphenol.
Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group or to modify the morpholine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving strong bases or acids, depending on the desired substitution.
Major Products:
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Modified morpholine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
科学的研究の応用
(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Interact with receptors in biological systems, influencing cellular responses.
Modulate Enzymes: Affect the activity of enzymes, altering metabolic pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
類似化合物との比較
®-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride: The enantiomer of the compound with different stereochemistry.
2-((4-Methoxyphenoxy)methyl)piperidinehydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.
2-((4-Methoxyphenoxy)methyl)tetrahydrofuranhydrochloride: A compound with a tetrahydrofuran ring.
Uniqueness: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a methoxyphenoxy group, which confer distinct chemical and biological properties.
特性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
(2S)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 |
InChIキー |
QILVKECRUNHJFY-YDALLXLXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)OC[C@@H]2CNCCO2.Cl |
正規SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)
